molecular formula C16H29NO2P2 B3552679 N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline

N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline

Cat. No.: B3552679
M. Wt: 329.35 g/mol
InChI Key: STYPKESEPWTJSI-UHFFFAOYSA-N
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Description

N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline is an organophosphorus compound that features both diethoxyphosphanyl and di(propan-2-yl)phosphanyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline typically involves the reaction of aniline with diethoxyphosphanyl chloride and di(propan-2-yl)phosphanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive phosphorus compounds. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline can undergo various chemical reactions, including:

    Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl groups to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism by which N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its phosphanyl groups can undergo redox reactions, influencing the activity of redox-sensitive enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline is unique due to its dual phosphanyl groups, which provide distinct reactivity and coordination properties compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions.

Properties

IUPAC Name

N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2P2/c1-7-18-21(19-8-2)17(16-12-10-9-11-13-16)20(14(3)4)15(5)6/h9-15H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYPKESEPWTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(N(C1=CC=CC=C1)P(C(C)C)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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